molecular formula C14H13NO2 B7763444 4'-(Aminomethyl)-biphenyl-3-carboxylic acid

4'-(Aminomethyl)-biphenyl-3-carboxylic acid

Cat. No.: B7763444
M. Wt: 227.26 g/mol
InChI Key: BTWQAVQYOVBTDD-UHFFFAOYSA-N
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Description

4’-(Aminomethyl)-biphenyl-3-carboxylic acid is an organic compound characterized by the presence of an aminomethyl group attached to a biphenyl structure, which also contains a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid can be achieved through several methods:

    Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 4’-cyanobiphenyl-3-carboxylic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction converts the nitrile group to an aminomethyl group.

    Amination: Another method involves the amination of 4’-chloromethyl-biphenyl-3-carboxylic acid using ammonia or an amine source under appropriate conditions.

    Bromination and Amination: A third method involves the bromination of 4’-methyl-biphenyl-3-carboxylic acid followed by amination using ammonia or an amine source.

Industrial Production Methods

Industrial production of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(Aminomethyl)-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Ammonia (NH3), various amines

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohols

    Substitution: Amino derivatives

Scientific Research Applications

4’-(Aminomethyl)-biphenyl-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antifibrinolytic agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-(Aminomethyl)-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is mediated through its binding to lysine-binding sites on plasminogen, blocking its interaction with fibrin.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but lacks the biphenyl moiety.

    4-Aminobenzoic acid: Contains an amino group and a carboxylic acid group but lacks the aminomethyl group.

    Tranexamic acid: A well-known antifibrinolytic agent with a similar mechanism of action but different structural features.

Uniqueness

4’-(Aminomethyl)-biphenyl-3-carboxylic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWQAVQYOVBTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ammonia gas was passed through a cooled solution of 4-(3-tert-butoxycarbonylphenyl) benzyl bromide (65 g, 0.18 mol) in methanol (2 L) for 6 h. Then the reaction mixture was stirred at RT overnight. Methanol was removed under vacuum. To the residue 6N aqueous solution of HCl (200 mL) was added and stirred overnight. Concentrated completely to get 4-(3-carboxyphenyl)benzylamine as a hydrochloride salt (20 g, 41%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(3-tert-butoxycarbonylphenyl) benzyl bromide
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

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